6-Cyclopropyl-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-Cyclopropyl-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 177.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Bouzard et al. (1992) focused on the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds with cyclopropyl and methylpyridine motifs. These compounds demonstrated promising antibacterial activities, indicating their potential as therapeutic agents (Bouzard et al., 1992).
Cyclopropane Ring-Opening Reactions
Patil et al. (2011) reported on the In(III)-catalyzed cyclopropane ring-opening of methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates, leading to the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones. This showcases the utility of cyclopropyl groups in synthetic chemistry for generating complex heterocyclic structures (Patil et al., 2011).
Asymmetric Catalysis
Research by Imogaı̈ et al. (1998) explored asymmetric catalytic cyclopropenation, leading to cis-disubstituted cyclopropanes. These structures were further elaborated into valuable synthetic intermediates, including cyclopropyl-dehydroamino acids, demonstrating the cyclopropyl group's versatility in asymmetric synthesis (Imogaı̈ et al., 1998).
Electrocatalytic Carboxylation
A novel electrocatalytic approach for the carboxylation of 2-amino-5-bromopyridine with CO2, presented by Feng et al. (2010), resulted in 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents, highlighting the environmental benefits and synthetic utility of carboxylic acid derivatives in organic synthesis (Feng et al., 2010).
Biological Evaluation of Cyclopropyl Analogs
Dappen et al. (2010) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, assessing their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. This research contributes to the understanding of NMDA receptor modulators, which are critical in neuropharmacology (Dappen et al., 2010).
Safety and Hazards
The safety information for 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
6-cyclopropyl-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBKBRXNFHFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168799-10-6 |
Source
|
Record name | 6-cyclopropyl-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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